molecular formula C6H15ClFN B14887017 (2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl

(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl

Cat. No.: B14887017
M. Wt: 155.64 g/mol
InChI Key: GHMZXYSTAVGRCU-RIHPBJNCSA-N
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Description

(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl is a chiral amine compound with a fluorine atom attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl typically involves the fluorination of a suitable precursor, followed by amination and subsequent salt formation with hydrochloric acid. One common synthetic route includes the following steps:

    Fluorination: A precursor such as 3-methyl-2-pentanone is fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Amination: The fluorinated intermediate is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alcohols or ethers.

Scientific Research Applications

(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to modulation of enzymatic activity or receptor signaling pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-1-Fluoro-2-methyl-2-pentanamine HCl
  • (2S,3S)-1-Fluoro-3-ethyl-2-pentanamine HCl
  • (2S,3S)-1-Fluoro-3-methyl-3-pentanamine HCl

Uniqueness

(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The compound’s chiral nature allows for enantioselective interactions with biological targets, making it a valuable tool in asymmetric synthesis and drug development.

Properties

Molecular Formula

C6H15ClFN

Molecular Weight

155.64 g/mol

IUPAC Name

(2S,3S)-1-fluoro-3-methylpentan-2-amine;hydrochloride

InChI

InChI=1S/C6H14FN.ClH/c1-3-5(2)6(8)4-7;/h5-6H,3-4,8H2,1-2H3;1H/t5-,6+;/m0./s1

InChI Key

GHMZXYSTAVGRCU-RIHPBJNCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CF)N.Cl

Canonical SMILES

CCC(C)C(CF)N.Cl

Origin of Product

United States

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